molecular formula C9H9ClO4S B082188 Ethyl 4-(chlorosulfonyl)benzoate CAS No. 10486-51-8

Ethyl 4-(chlorosulfonyl)benzoate

Cat. No. B082188
CAS RN: 10486-51-8
M. Wt: 248.68 g/mol
InChI Key: MRNJSMNKWNPSDN-UHFFFAOYSA-N
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Patent
US07732633B2

Procedure details

A round bottom flask, fitted with a magnetic stir bar and a hose adapter connected to a source of nitrogen gas, was charged with a solution of potassium 4-ethoxycarbonylbenzenesulfonate (75.1 g) dissolved in a 3:1 (v/v) mixture of acetonitrile (300 mL) and sulfolane (100 mL). As the solution was stirred, POCl3 (55 mL) was added slowly and the stirring mixture was heated at 75° C. under a nitrogen atmosphere for 3 hours. The heterogeneous reaction mixture was allowed to cool to room temperature and was then concentrated using a rotary evaporator. The flask was then cooled in an ice bath and ice was added to the mixture in the flask. The product crystallized as a white solid and was filtered and washed with cold deionized water. The product was dried under vacuum at room temperature and 3 mmHg for 2 hours to afford 76 g of white solid.
Name
potassium 4-ethoxycarbonylbenzenesulfonate
Quantity
75.1 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([S:12]([O-:15])(=O)=[O:13])=[CH:8][CH:7]=1)=[O:5])[CH3:2].[K+].O=P(Cl)(Cl)[Cl:19]>C(#N)C.S1(CCCC1)(=O)=O>[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([S:12]([Cl:19])(=[O:15])=[O:13])=[CH:8][CH:7]=1)=[O:5])[CH3:2] |f:0.1|

Inputs

Step One
Name
potassium 4-ethoxycarbonylbenzenesulfonate
Quantity
75.1 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C(C=C1)S(=O)(=O)[O-].[K+]
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
100 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
As the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A round bottom flask, fitted with a magnetic stir bar and a hose adapter
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
The flask was then cooled in an ice bath
ADDITION
Type
ADDITION
Details
ice was added to the mixture in the flask
CUSTOM
Type
CUSTOM
Details
The product crystallized as a white solid
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum at room temperature

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.